3-(3,5-Dimethoxyphenyl)-1-propene
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(3,5-Dimethoxyphenyl)-1-propene often involves complex reactions. For example, the synthesis of similar compounds has been achieved through methods such as acid treatment and crystallography, showcasing the intricate processes involved in creating these substances (Li, Lundquist, & Stomberg, 1996).
Molecular Structure Analysis
The molecular structure of compounds akin to 3-(3,5-Dimethoxyphenyl)-1-propene has been studied using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal detailed insights into the arrangement of atoms and the conformations of molecules, which are crucial for understanding the compound's reactivity and properties (Jasinski et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of 3-(3,5-Dimethoxyphenyl)-1-propene derivatives are influenced by the presence of substituent groups and the molecular structure. Studies have shown that electron-donating groups can significantly affect the π-delocalization within the molecule, leading to various chromic effects and solid-state emissions (Galer et al., 2014).
Scientific Research Applications
Catalyst in Lignin Oxidation
3-(3,5-Dimethoxyphenyl)-1-propene has been used as a model compound in studying the reactivity of lignin towards hydrogen peroxide, catalyzed by specific manganese complexes. This research is significant in understanding lignin's reactivity and potential applications in biorefinery processes (Cui, Chen, Gratzl, & Patt, 1999).
X-ray Crystallography and NMR Spectroscopy
Investigations involving 3-(3,5-Dimethoxyphenyl)-1-propene have contributed to the field of X-ray crystallography and NMR spectroscopy, enhancing our understanding of molecular structures and bond nature in certain compounds (Li, Lundquist, & Stomberg, 1996).
Chalcone Studies
Research on 3-(3,5-Dimethoxyphenyl)-1-propene contributes to the broader understanding of chalcones, which are important in various chemical reactions and have potential applications in medicinal chemistry (Jasinski et al., 2010).
Role in Fungal Laccase-Catalyzed Oxidation
This compound has been used to study the role of fungal laccases in catalyzing oxidation, contributing to our understanding of enzymatic reactions and their potential industrial applications (Chen et al., 2000).
Propene/Ethylene Copolymerization
3-(3,5-Dimethoxyphenyl)-1-propene has relevance in the field of copolymerization, specifically in studies focusing on catalyst regioselectivity for the industrial production of isotactic polypropylene (Busico et al., 2004).
Enantioselective Synthesis of Catechin Diastereomers
The compound has been utilized in the enantioselective synthesis of catechin diastereomers, adding value to the field of organic synthesis and medicinal chemistry (Rensburg, Heerden, Bezuidenhoudt, & Ferreira, 1997).
Safety And Hazards
The safety and hazards of “3-(3,5-Dimethoxyphenyl)-1-propene” are not well-documented. However, related compounds such as “(3,4-Dimethoxyphenyl)acetic acid” have safety data sheets available that recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed1011.
Future Directions
The future directions for the study of “3-(3,5-Dimethoxyphenyl)-1-propene” are not well-documented. However, related compounds such as “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4(1H)-one” and “3-(3,5-Dimethoxyphenyl)propanal” have been synthesized and studied, indicating potential areas of future research45.
properties
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)-1-propene | |
CAS RN |
64118-89-4 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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